BenchChemオンラインストアへようこそ!

WS 7528

Estrogen receptor binding Flavonoid pharmacology Receptor-ligand affinity

WS 7528 (synonyms: BE-14348B, 3-Methylnaringenin) is a microbial isoflavanone isolated from Streptomyces sp. No.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 132147-69-4
Cat. No. B1682278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWS 7528
CAS132147-69-4
Synonyms2(S)-3(S)-3-methyl-4',5,7-trihydroxy-flavanone
BE 14348B
BE 14348C
BE-14348B
BE-14348C
WS 7528
WS-7528
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O
InChIInChI=1S/C16H14O5/c1-8-15(20)14-12(19)6-11(18)7-13(14)21-16(8)9-2-4-10(17)5-3-9/h2-8,16-19H,1H3/t8-,16+/m1/s1
InChIKeyGRHSSRUEUOYZIV-BCTVWOGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WS 7528 (CAS 132147-69-4) Procurement Guide: Microbial Isoflavanone Estrogen Receptor Ligand for Drug Discovery


WS 7528 (synonyms: BE-14348B, 3-Methylnaringenin) is a microbial isoflavanone isolated from Streptomyces sp. No. 7528, with the stereospecific structure (2S,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methyl-2,3-dihydro-4H-chromen-4-one (C₁₆H₁₄O₅, MW 286.28, mp 95–98°C) [1]. It was independently discovered and characterized as BE-14348B from Streptomyces graminofaciens BA14348 in the same year [2]. The compound functions as a non-steroidal estrogen receptor (ER) agonist, distinct from the antagonist profile of tamoxifen and the broader-spectrum activity of dietary flavonoids such as naringenin and genistein. Its defining molecular feature—the (2S,3S) absolute configuration of the 3-methyl substituent on the flavanone scaffold—is the primary driver of its target potency and receptor selectivity, making it a structurally distinct tool compound for estrogen receptor pharmacology studies.

Why Naringenin or Other Flavanones Cannot Substitute for WS 7528 in Estrogen Receptor Studies


Generic substitution of WS 7528 with naringenin (BE-14348A), other flavanones, or racemic 3-methylnaringenin mixtures is not scientifically valid because estrogen receptor binding potency is exquisitely dependent on the (2S,3S) absolute configuration and the presence of the 3-methyl group. The BE-14348 series directly demonstrates this: the parent compound naringenin (lacking the 3-methyl group) exhibits an IC₅₀ of 10,500 nM for ER binding, ~309-fold weaker than WS 7528 at 34 nM; the enantiomer 2(R):3(R) is 9.3-fold weaker; the diastereomers 2(S):3(R) and 2(R):3(S) are 33–36-fold weaker; and the 8-chloro derivatives (BE-14348D/E) are 206–370-fold weaker [1]. Furthermore, the racemic mixture BE-14348C shows markedly reduced potency (IC₅₀ ~7,000 nM) [1]. Consequently, any impure stereoisomer mixture, racemate, or des-methyl analog will yield quantitatively and qualitatively different experimental outcomes. The quantitative evidence below establishes that only the (2S,3S)-3-methylflavanone with verified stereochemical purity can reproduce the published pharmacological profile.

WS 7528 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


ER Binding Potency: WS 7528 vs. BE-14348A (Naringenin) in Rat Uterine Cytosol Receptor Assay

WS 7528 (BE-14348B) demonstrates an estrogen receptor binding IC₅₀ of 34 nM against partially purified rat uterine cytosol receptor, compared to 10,500 nM for BE-14348A (naringenin), the des-methyl parent flavanone, measured in the same assay system [1]. This represents a ~309-fold greater binding potency conferred solely by the (2S,3S)-3-methyl substitution. By contrast, the IC₅₀ for WS 7528 in the Nakayama et al. study was 57 nM under slightly different assay conditions, with naringenin showing >10,000 nM (>175-fold difference) [2]. Both independent laboratories confirm that the 3-methyl modification is the single dominant driver of ER binding affinity within this chemotype.

Estrogen receptor binding Flavonoid pharmacology Receptor-ligand affinity

ER Binding Potency: WS 7528 vs. R1128 Series (Non-Steroidal ER Antagonists) in Identical Assay Format

WS 7528 (IC₅₀ = 57 nM) is approximately 2- to 5-fold more potent at inhibiting estrogen binding to the rat uterine cytosol receptor than the R1128 series of non-steroidal estrogen receptor antagonists: R1128 A (110 nM), R1128 B (120 nM), R1128 C (260 nM), and R1128 D (270 nM), all assayed in the same partially purified rat uterine cytosol receptor system [1][2]. Critically, the pharmacological directionality differs: WS 7528 is an ER agonist (induces MCF-7 proliferation and uterine growth), whereas R1128 compounds are ER antagonists with reported in vivo antitumor activity, making the choice between them dependent on whether agonism or antagonism is required for the experimental model.

Estrogen receptor antagonist Natural product screening Comparative potency

Receptor Selectivity: WS 7528 Discrimination Between Estrogen Receptor and Progesterone Receptor

WS 7528 (BE-14348B) exhibits pronounced selectivity for the estrogen receptor over the progesterone receptor: the IC₅₀ against progesterone receptor binding is 94 µM, compared to 0.034 µM against estrogen receptor binding, representing an approximately 2,765-fold selectivity window [1]. In contrast, the clinically used agonist diethylstilbestrol and antagonist tamoxifen were not tested for progesterone receptor binding in this study. This level of nuclear receptor selectivity is a key differentiator from broad-spectrum flavonoid ER ligands such as genistein, which also inhibits tyrosine kinases and other targets, and from naringenin, which modulates TRPM3 channels and aromatase in addition to weak ER binding.

Receptor selectivity Off-target profiling Nuclear receptor pharmacology

Functional Estrogen Agonism: MCF-7 Cell Proliferation Induction by WS 7528

WS 7528 induces dose-dependent proliferation of estrogen-dependent MCF-7 human breast cancer cells, confirming functional ER agonism. At 1.0 µg/mL, WS 7528 produced 76.3 ± 13.6 colonies (P<0.01 vs. control 42.7 ± 11.0), and at 10.0 µg/mL produced 81.0 ± 8.9 colonies (P<0.001) [1]. The reference agonist 17β-estradiol at 0.01 µg/mL produced 62.3 ± 3.8 colonies (P<0.05) [1]. In the BE-14348 study, WS 7528 (B) and its stereoisomers stimulated MCF-7 growth dose-dependently across the range of 0.001–10 µM, with an agonistic profile comparable to diethylstilbestrol (0.001–10 µM), whereas tamoxifen was exclusively antagonistic at 0.1–1 µM in the same assay [2]. This functional divergence from tamoxifen is critical for experimental design.

MCF-7 proliferation assay Estrogen agonism Cell-based pharmacology

In Vivo Uterotrophic Activity: Oral and Subcutaneous WS 7528 in Immature Rat Model

WS 7528 demonstrates in vivo estrogenic activity following both oral and subcutaneous administration in immature female rats, with a dose-dependent increase in uterine wet weight. Oral administration at 10 mg/kg/day for 3 days increased uterine wet weight to 102.8 ± 6.5 mg versus 64.5 ± 4.3 mg in vehicle controls (P<0.001), a ~59% increase; at 3.3 mg/kg/day, uterine weight was 85.2 ± 9.1 mg (P<0.05) [1]. Subcutaneous administration at 2.5 mg/kg/day produced uterine weight of 133.4 ± 6.8 mg versus 80.8 ± 6.0 mg for controls (P<0.01) [1]. By comparison, 17β-estradiol at 0.5 mg/kg/day subcutaneously yielded 261.9 ± 18.2 mg [1]. The in vivo efficacy via the oral route distinguishes WS 7528 from many dietary flavonoids (e.g., naringenin) whose poor oral bioavailability limits their utility in whole-animal estrogenicity studies.

Uterotrophic assay In vivo estrogenicity Oral bioavailability

Stereochemical Stringency: Enantiomer and Diastereomer Potency Loss Relative to (2S,3S)-WS 7528

The (2S,3S) absolute configuration of WS 7528 (BE-14348B) is essential for its ER binding potency. The enantiomer 2(R):3(R) shows an IC₅₀ of 315 nM (9.3-fold weaker), while the diastereomers 2(S):3(R) and 2(R):3(S) exhibit IC₅₀ values of 1,224 nM and 1,136 nM (36-fold and 33-fold weaker), respectively [1]. The racemic mixture BE-14348C displays an IC₅₀ of approximately 7,000 nM (~206-fold weaker than the pure (2S,3S) isomer) [1]. This steep stereochemical dependence has no parallel among achiral ER ligands such as diethylstilbestrol (IC₅₀ 50 nM, which lacks chiral centers) or among flavonoid ER ligands where stereochemistry is less impactful because intrinsic potency is already low (e.g., naringenin IC₅₀ 10,500 nM). For procurement, this means that any contamination with the 2(R):3(R) enantiomer or trans diastereomers will proportionally degrade observed potency.

Stereochemistry-activity relationship Chiral purity Flavanone SAR

WS 7528 Optimal Use Cases: Research Applications Supported by Quantitative Evidence


Estrogen Receptor Agonist Tool Compound for Osteoporosis Research Models

WS 7528 is the appropriate choice for in vitro and in vivo models of estrogen receptor agonism relevant to osteoporosis, where a non-steroidal agonist with demonstrated oral bioavailability and milder potency than 17β-estradiol is desired [1]. The compound's IC₅₀ of 34–57 nM for ER binding, confirmed MCF-7 proliferation induction, and oral uterotrophic activity at 10 mg/kg in rats [2] make it suitable for studies exploring bone-sparing estrogenic effects. Its ~2,765-fold selectivity over the progesterone receptor [3] reduces confounding hormonal cross-talk. Note: this application is specifically for agonism models; WS 7528 should not be used for anti-estrogen or breast cancer xenograft studies where tamoxifen or R1128 compounds are indicated.

Stereochemistry-Activity Relationship (SAR) Reference Standard for Flavanone ER Ligands

WS 7528 serves as the definitive reference compound for studying the impact of 3-methyl stereochemistry on flavanone-ER interactions. The ~309-fold potency difference between WS 7528 (34 nM) and naringenin (10,500 nM), combined with the 9–36-fold discrimination across the four stereoisomers [1], provides a calibrated benchmark for computational docking studies, chiral flavanone synthesis validation, and structure-based design of subtype-selective ER ligands. Procurement of enantiomerically pure (2S,3S)-WS 7528 with a certificate of analysis specifying chiral purity (e.g., by chiral HPLC or optical rotation) is essential for this application.

Microbial Natural Product Estrogen Agonist in Comparative Screening Panels

For natural product screening programs comparing microbial-derived ER ligands, WS 7528 offers a 1.9–4.7-fold binding potency advantage over the R1128 A–D series (IC₅₀ 57 nM vs. 110–270 nM) in the same rat uterine cytosol assay format [1], with the critical distinction that WS 7528 is an agonist while R1128 compounds are antagonists [2]. This functional dichotomy enables head-to-head pharmacological profiling of agonist versus antagonist mechanisms from structurally distinct Streptomyces metabolites. WS 7528's low cytotoxicity (MCF-7 IC₅₀ 140 µM; HeLa IC₅₀ 91 µM) [3] provides a wide window for cell-based assays.

In Vivo Estrogenic Activity Reference for Oral Bioavailability Studies

WS 7528 is one of the few microbial flavanones with documented oral in vivo efficacy, producing a statistically significant (+59%, P<0.001) increase in uterine wet weight at 10 mg/kg p.o. in immature rats [1]. This property distinguishes it from naringenin and many dietary flavonoids whose poor oral absorption precludes reliable in vivo ER pharmacology. WS 7528 can thus serve as a positive control for oral estrogenicity in uterotrophic assay validation, pharmacokinetic-pharmacodynamic modeling of flavanone absorption, and comparative bioavailability studies of synthetic flavanone analogs. Its acute LD₅₀ >500 mg/kg (i.p. and s.c.) [1] supports a favorable safety margin for in vivo dosing.

Quote Request

Request a Quote for WS 7528

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.